molecular formula C20H21F3N2O2 B611503 (R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

Cat. No.: B611503
M. Wt: 378.4 g/mol
InChI Key: GEYDMBNDOVPFJL-CYBMUJFWSA-N
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Description

®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclopropylphenyl group, a trifluoroethoxy-substituted pyridine ring, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

TTA-A2 blocks T-type channels (Cav3.1, Cav3.2, Cav3.3) voltage dependently and with high potency (IC50 ∼100 nM) . It shows a ∼300-fold selectivity for Cav3 channels over high-voltage activated calcium channels .

Cellular Effects

In vitro characterization of TTA-A2 has shown inhibitory effects on native T-type currents in brain slice recordings from the dorsal lateral geniculate nucleus and the subthalamic nucleus . Furthermore, TTA-A2 has been observed to suppress active wake and promote slow-wave sleep in wild-type mice .

Molecular Mechanism

TTA-A2 preferentially interacts with and stabilizes inactivated channels . It places its cyclopropylphenyl-containing ends in the central cavity to directly obstruct ion flow, meanwhile extending its polar tails into the IV-I fenestration .

Temporal Effects in Laboratory Settings

It has been demonstrated that TTA-A2 has a potent effect on T-type channels, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of TTA-A2 at different dosages in animal models have not been fully explored. It has been shown to suppress active wake and promote slow-wave sleep in wild-type mice .

Metabolic Pathways

Given its role as a T-type calcium channel antagonist, it likely interacts with enzymes and cofactors involved in calcium signaling pathways .

Transport and Distribution

Given its role as a T-type calcium channel antagonist, it likely interacts with transporters or binding proteins involved in calcium signaling pathways .

Subcellular Localization

Given its role as a T-type calcium channel antagonist, it is likely localized to regions of the cell where T-type calcium channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents like diazomethane or Simmons-Smith reagent.

    Synthesis of the Trifluoroethoxy-Pyridine Intermediate:

    Coupling of Intermediates: The cyclopropylphenyl and trifluoroethoxy-pyridine intermediates are coupled using a suitable linker, often through amide bond formation facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethoxy group on the pyridine ring can be substituted through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for studying the effects of trifluoroethoxy and cyclopropyl groups on molecular stability and reactivity.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide lies in its specific combination of functional groups and stereochemistry. The ®-configuration can significantly influence its biological activity and interaction with molecular targets, distinguishing it from its analogs.

Properties

IUPAC Name

2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYDMBNDOVPFJL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
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(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
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(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
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(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

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